Boc-Arg(Boc)-OH

Overview

Description

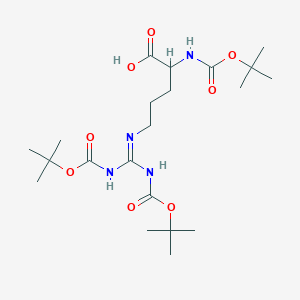

Boc-Arg(Boc)-OH is a protected derivative of L-arginine, where the α-amino group and one of the side-chain guanidine nitrogens are shielded by tert-butoxycarbonyl (Boc) groups. This compound is primarily employed in peptide synthesis to prevent undesired side reactions during coupling steps.

Key characteristics include:

- Molecular formula: C₆H₁₄N₄O₂ (arginine) + 2 Boc groups → C₁₆H₃₀N₄O₅ (estimated).

- Protection strategy: Boc groups on the α-amino and one side-chain nitrogen.

- Stability: Boc groups are cleaved by trifluoroacetic acid (TFA), limiting its use in stepwise Boc SPPS due to premature side-chain deprotection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Arg(Boc)-OH typically involves the protection of the amino and guanidino groups of arginine with Boc groups. This can be achieved through the reaction of arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Stability and Degradation Kinetics

Boc-Arg(Boc)-OH exhibits solvent-dependent degradation. In N-methylpyrrolidone (NBP) and dimethylformamide (DMF) , the compound undergoes gradual decomposition, forming mono-protected derivatives (Table 1). Over 30 days, only 37.7% of the intact compound remains in NBP, compared to 51.2% in DMF . This degradation impacts its utility in automated peptide synthesizers, where prolonged solvent exposure is common.

Table 1: Stability of this compound in Solvents

| Time | DMF (%) | NBP (%) |

|---|---|---|

| 0 h | 88.8 | 88.8 |

| 10 d | 77.6 | 71.8 |

| 30 d | 51.2 | 37.7 |

In contrast, analogs like Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO₂)-OH show no degradation over 10 days , highlighting the Boc group’s relative instability.

δ-Lactam Formation and Coupling Efficiency

The Boc-protected guanidino group promotes δ-lactam formation , a side reaction that reduces coupling efficiency. Kinetic studies reveal that this compound forms δ-lactam at 60% yield within 30 minutes in DMF (Figure 3C) , significantly faster than Pbf- or NO₂-protected analogs. This side reaction competes with peptide bond formation, leading to a coupling efficiency of only 28% under standard conditions .

Comparative Reactivity in Ionic Liquids

In ionic liquid-mediated reactions, Boc-protected amino acids like [emim][Boc-Ala] enhance coupling efficiency when used as solvents . While this compound is not explicitly tested, its structural similarity suggests potential compatibility with ionic liquids like [emim][OH], which improve reaction rates and reduce epimerization .

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis : Boc-Arg(Boc)-OH is extensively utilized as a building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting groups on the amino groups of arginine prevent unwanted reactions during the synthesis process. This protection allows for the selective coupling of amino acids to form peptides without interference from side reactions.

Case Study : In a study published in the Journal of Peptide Science, researchers demonstrated the successful synthesis of a series of peptides using this compound as a key intermediary. The study highlighted the efficiency of Boc protection in enhancing yield and purity during peptide assembly .

Biological Studies

Enzyme-Substrate Interactions : this compound is used to investigate enzyme-substrate interactions, particularly involving proteases that recognize arginine residues. By incorporating this compound into peptide substrates, researchers can study the kinetics and mechanisms of enzyme action.

Protein Folding Studies : The compound also aids in understanding protein folding dynamics. By utilizing peptides containing this compound, researchers can explore how arginine influences folding pathways and stability in proteins.

Medicinal Chemistry

Precursor for Bioactive Peptides : this compound serves as a precursor for synthesizing arginine-containing pharmaceuticals and bioactive peptides. Its ability to protect the amino group allows for later modifications that can enhance bioactivity or target specificity.

Drug Development : In drug discovery, this compound is employed to create peptide-based therapeutics targeting various biological pathways. For instance, it has been used in developing inhibitors for specific proteolytic enzymes involved in disease processes .

Chemical Analysis

Analytical Standards : The compound is utilized as a standard in mass spectrometry and other analytical techniques to quantify arginine derivatives in complex mixtures. Its stable structure under various conditions makes it an ideal candidate for calibration in analytical assays.

Mechanism of Action

The primary function of Boc-Arg(Boc)-OH is to protect the amino and guanidino groups of arginine during chemical reactions. The Boc groups prevent unwanted side reactions and ensure the selective formation of peptide bonds. The deprotection of Boc groups is achieved under acidic conditions, which generates free amino and guanidino groups that can participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the peptide or protein being synthesized.

Comparison with Similar Compounds

The following table summarizes critical differences between Boc-Arg(Boc)-OH and structurally/functionally related arginine derivatives:

Detailed Analysis

Boc-Arg(Mtr)-OH :

- Protection : The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group stabilizes the side chain during Boc SPPS, as it resists TFA (used for α-Boc deprotection). This enables selective removal of the α-Boc group while retaining side-chain protection until final cleavage with stronger acids like HF .

- Applications : Widely used in Boc-based SPPS for synthesizing complex peptides (e.g., CBZ-Gly-Gly-Arg(Mtr) in ).

Boc-Arg(Pbf)-OH :

- Protection : The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is labile to TFA, making it ideal for Fmoc SPPS. Side-chain deprotection occurs during final resin cleavage, simplifying workflows .

- Applications : Used in affinity ligand synthesis (e.g., polyethylene glycol–arginine ligands for plasmid purification) .

Boc-Arg(Tos)-OH :

- Protection : The p-toluenesulfonyl (Tos) group requires harsh acids (e.g., HBr/TFA) for cleavage, limiting its use in modern SPPS. Historically employed in early Boc-based protocols .

Boc-Arg(NO₂)-OH: Protection: The nitro (NO₂) group is removed via hydrogenation, enabling orthogonal deprotection. This is advantageous in solution-phase synthesis of peptides like buserelin (an anticancer drug) .

Research Findings and Practical Considerations

- This compound Limitations: Simultaneous cleavage of α- and side-chain Boc groups under TFA restricts its utility in stepwise SPPS. Example: In , Boc-Arg(Boc)₂-OH was coupled via BOP-mediated reactions, followed by TFA cleavage to yield final products.

Advantages of Mtr and Pbf Derivatives :

- Emerging Trends: Orthogonal protection strategies (e.g., NO₂ or Fmoc) are gaining traction for synthesizing peptides with post-translational modifications or sensitive sequences .

Biological Activity

Boc-Arg(Boc)-OH, also known as Nα-(tert-butoxycarbonyl)-L-arginine, is a protected form of the amino acid arginine that plays a significant role in peptide synthesis and biological applications. This article explores its biological activity, focusing on its applications in peptide synthesis, stability in various conditions, and potential therapeutic uses.

This compound is primarily used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The tert-butoxycarbonyl (Boc) group protects the amino group of arginine, allowing for selective reactions during peptide assembly. The compound is characterized by the following properties:

- Molecular Formula : C₁₈H₃₄N₄O₈

- Molecular Weight : 402.49 g/mol

- Melting Point : Approximately 140 °C (dec.)

- Optical Activity : [α]20/D +2.5±0.5°, c = 1% in methanol

1. Peptide Synthesis

This compound is extensively utilized in the synthesis of peptides, particularly those requiring arginine residues. Its stability under various conditions makes it suitable for lengthy synthesis processes. Research has shown that Boc-protected amino acids can enhance the efficiency of coupling reactions in SPPS, leading to higher yields of desired peptides .

2. Stability Studies

A study assessed the stability of this compound in different solvents over time. Results indicated that while it remains stable for several days, degradation occurs under prolonged exposure to certain conditions. For example, solutions maintained in dimethylformamide (DMF) showed a gradual decrease in concentration over time, with significant degradation noted after 30 days .

| Time (Days) | DMF Stability (%) | NBP Stability (%) |

|---|---|---|

| 0 | 88.8 | 88.8 |

| 1 | 88.6 | 88.4 |

| 10 | 77.6 | 71.8 |

| 30 | 51.2 | 37.7 |

This table illustrates the stability profile of this compound in two different solvents, highlighting its suitability for peptide synthesis over short periods.

3. Biological Applications

This compound has been implicated in various biological studies, including:

- Anticancer Activity : Research involving organotin(IV) complexes with this compound demonstrated cytotoxic effects against human colorectal carcinoma cells (HT29). This suggests potential applications in cancer therapy .

- Cell Penetration and Delivery : Studies have explored the use of peptides derived from this compound as cell-penetrating peptides (CPPs), which can facilitate the delivery of therapeutic agents into cells .

- Cosmetic Chemistry : The compound has also been investigated for its role in stabilizing reactive intermediates in tanning reactions involving dihydroxyacetone, indicating its utility in cosmetic formulations .

Case Studies

Several case studies have highlighted the versatility and effectiveness of this compound:

- Peptide Array Screening : A novel screening method combining peptide arrays with computational analysis was developed to assess intracellular peptide activity, where this compound derivatives were tested for enhanced cellular functions .

- Bioimaging Applications : Research on fluorescent derivatives of arginine, including those based on this compound, showed optimized fluorescence properties for bioimaging applications, emphasizing its significance beyond mere peptide synthesis .

Q & A

Basic Research Questions

Q. What is the role of Boc-Arg(Boc)-OH in solid-phase peptide synthesis (SPPS), and how does its dual Boc protection influence coupling efficiency?

- Methodological Answer : this compound is used to incorporate arginine residues while preventing side reactions (e.g., guanidine group interference). The dual Boc groups protect both the α-amine and ω-guanidine functionalities. To optimize coupling, use HOBt/DIC activation in DMF at 0°C to minimize racemization . Monitor reaction completion via Kaiser test or LC-MS.

Q. How can researchers validate the purity and identity of this compound after synthesis or commercial procurement?

- Methodological Answer : Employ orthogonal analytical techniques:

- HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95%).

- NMR (¹H and ¹³C in DMSO-d₆) to confirm Boc group integration and absence of deprotection byproducts .

- Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ = calculated molecular weight +1) .

Q. What solvent systems are optimal for dissolving this compound in SPPS, and how does solubility impact stepwise yield?

- Methodological Answer : Use DMF or NMP for solubility (≥50 mg/mL). For hydrophobic sequences, add 10% DMSO to prevent aggregation. Solubility directly affects reaction kinetics; insufficient dissolution reduces coupling efficiency. Pre-activate the amino acid for 5–10 minutes before resin addition .

Advanced Research Questions

Q. How does the steric hindrance of dual Boc groups in this compound influence regioselectivity during segment condensation strategies?

- Methodological Answer : The bulky Boc groups reduce nucleophilicity at the α-amine, favoring coupling at the carboxyl terminus. For regioselective activation, use phosphonium reagents (e.g., PyBOP) over carbodiimides. Validate regioselectivity via MALDI-TOF MS after each coupling cycle .

Q. What strategies mitigate diketopiperazine (DKP) formation when this compound is incorporated into turn-prone sequences?

- Methodological Answer :

- Use pseudo-proline dipeptides to disrupt β-turn formation.

- Lower reaction temperature (4°C) and reduce coupling time (≤30 minutes).

- Introduce Hmb or Dmb backbone protection at adjacent residues to sterically hinder cyclization .

Q. How can researchers resolve contradictory data regarding this compound stability under acidic deprotection conditions?

- Methodological Answer : Contradictions arise from varying TFA concentrations (e.g., 50% vs. 95% TFA) and scavengers (e.g., triisopropylsilane vs. H₂O). Conduct stability assays:

- Incubate this compound in TFA/anisole (95:5) for 1 hour.

- Analyze by HPLC for deprotection byproducts (e.g., free guanidine).

- Adjust protocols to use milder conditions (e.g., 30% TFA in DCM) if degradation exceeds 5% .

Q. What computational tools predict the impact of this compound on peptide conformation in molecular dynamics simulations?

- Methodological Answer : Use Rosetta or GROMACS with AMBER force fields. Parameterize Boc groups using GAFF2. Simulate solvated peptides (TIP3P water) for ≥100 ns. Analyze RMSD and hydrogen-bonding networks to assess conformational stability .

Q. Data Contradiction and Synthesis Optimization

Q. How should researchers address discrepancies in reported coupling efficiencies for this compound across different resin types (e.g., Wang vs. Rink amide)?

- Methodological Answer :

- Hypothesis : Swelling efficiency and linker hydrophobicity vary.

- Test : Compare coupling yields (via Fmoc quantification) on both resins using identical activation conditions.

- Resolution : Optimize resin pre-swelling (DMF, 1 hour) and use ultra-high-loading resins (≥0.8 mmol/g) for sterically hindered residues .

Q. What analytical workflows differentiate between this compound epimerization and residual solvent artifacts in chiral HPLC?

- Methodological Answer :

- Chiralpak IA-3 column (hexane/IPA/TFA) to resolve D/L isomers.

- Spiking experiments with pure L- and D- standards to confirm peak identity.

- Cross-validate with circular dichroism (CD) spectroscopy .

Q. Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies involving this compound?

- Methodological Answer :

- Feasible : Ensure access to ≥95% pure this compound (validate via COA).

- Novel : Investigate understudied applications (e.g., stapled peptides or PROTACs).

- Ethical : Use non-hazardous scavengers (e.g., triethylsilane over thiols).

- Relevant : Align with NIH priorities for peptide-based therapeutics .

Properties

IUPAC Name |

5-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N4O8/c1-19(2,3)31-16(28)23-13(14(26)27)11-10-12-22-15(24-17(29)32-20(4,5)6)25-18(30)33-21(7,8)9/h13H,10-12H2,1-9H3,(H,23,28)(H,26,27)(H2,22,24,25,29,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOFOVHACSQSIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.